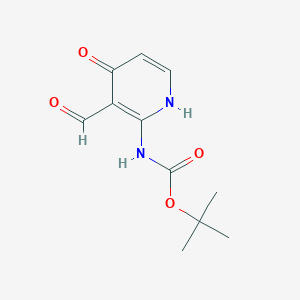
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide, also known as DMBC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBC is a heterocyclic compound that belongs to the benzothiazole family, and it has been found to exhibit various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and survival. This compound has been found to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair, and proteasome, which is involved in protein degradation. This compound has also been found to inhibit various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation, and the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including its potential as a metal ion sensor, photosensitizer, and drug candidate for treating cancer and other diseases. This compound has been found to exhibit high selectivity and sensitivity towards various metal ions, making it a promising candidate for developing metal ion sensors. This compound has also been found to exhibit photodynamic therapy activity, which involves the use of light to activate a photosensitizer that generates reactive oxygen species, leading to the destruction of cancer cells. This compound has been found to exhibit high photodynamic therapy activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit potential as a drug candidate for treating cancer and other diseases, as it has been found to exhibit anti-proliferative activity against various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide has several advantages for lab experiments, including its high selectivity and sensitivity towards various metal ions, its potential as a photosensitizer for photodynamic therapy, and its potential as a drug candidate for treating cancer and other diseases. However, this compound also has some limitations, including its relatively low yield and purity, which can make it difficult to obtain sufficient quantities of the compound for experiments.
Orientations Futures
There are several future directions for N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide research, including its potential as a metal ion sensor for environmental monitoring, its potential as a photosensitizer for photodynamic therapy, and its potential as a drug candidate for treating cancer and other diseases. This compound research can also focus on improving the synthesis method to increase the yield and purity of the compound, as well as exploring the mechanism of action of this compound to better understand its biochemical and physiological effects.
Méthodes De Synthèse
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide can be synthesized through a multi-step process, which involves the reaction of 2-aminothiophenol with methyl iodide to produce 5-methylthio-1,3-benzothiazole. This intermediate is then reacted with acetic anhydride to produce 5-acetamido-1,3-benzothiazole. Finally, this compound is obtained by reacting 5-acetamido-1,3-benzothiazole with 5,6-dimethyl-2-aminobenzothiazole in the presence of acetic anhydride and acetic acid. The overall yield of this compound is around 30%, and the purity of the compound can be increased through recrystallization.
Applications De Recherche Scientifique
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide has been found to exhibit various scientific research applications, including its potential as a fluorescent probe for detecting metal ions, as a photosensitizer for photodynamic therapy, and as a potential drug candidate for treating cancer and other diseases. This compound has been found to exhibit high selectivity and sensitivity towards various metal ions, including Cu2+, Fe2+, and Zn2+, making it a promising candidate for developing metal ion sensors. This compound has also been found to exhibit photodynamic therapy activity, which involves the use of light to activate a photosensitizer that generates reactive oxygen species, leading to the destruction of cancer cells. This compound has been found to exhibit high photodynamic therapy activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit potential as a drug candidate for treating cancer and other diseases, as it has been found to exhibit anti-proliferative activity against various cancer cell lines.
Propriétés
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS2/c1-9-7-12-14(8-10(9)2)23-17(19-12)20-15(21)16-18-11-5-3-4-6-13(11)22-16/h3-8H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIDOQTUEFSOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2922463.png)


![6-(3-Chloro-4-methylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922466.png)




![N-(3-chlorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2922474.png)
![3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2922475.png)
![2-Chloro-N-[3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]phenyl]acetamide](/img/structure/B2922479.png)
![2-Amino-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2922482.png)